molecular formula C24H35F3N8O8S2 B1663583 ADH-1 trifluroacetate CAS No. 1135237-88-5

ADH-1 trifluroacetate

Cat. No.: B1663583
CAS No.: 1135237-88-5
M. Wt: 684.7 g/mol
InChI Key: RMLOJFSXNMROLS-BMLUHVGESA-N
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Description

ADH-1 trifluoroacetate is a compound known for its role as an N-cadherin antagonist. N-cadherin is a protein involved in cell adhesion, and ADH-1 trifluoroacetate inhibits N-cadherin-mediated cell adhesion. This compound has shown potential anti-tumor and anti-angiogenic activities, making it a subject of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADH-1 trifluoroacetate involves the formation of a cyclic peptide structure. The peptide sequence is N-acetyl-cysteine-histidine-alanine-valine-cysteine, with a disulfide bond between the cysteine residues. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, followed by cyclization and purification steps .

Industrial Production Methods

Industrial production of ADH-1 trifluoroacetate would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification would be essential .

Chemical Reactions Analysis

Types of Reactions

ADH-1 trifluoroacetate primarily undergoes reactions related to its peptide structure. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically the modified peptide structures, such as the cyclic peptide with intact or cleaved disulfide bonds .

Scientific Research Applications

ADH-1 trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

ADH-1 trifluoroacetate exerts its effects by targeting N-cadherin, a protein involved in cell-cell adhesion. By inhibiting N-cadherin, ADH-1 trifluoroacetate disrupts cell adhesion, leading to reduced cell motility and increased apoptosis in cancer cells. This compound also affects signaling pathways related to cell survival and proliferation, contributing to its anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ADH-1 trifluoroacetate is unique due to its specific inhibition of N-cadherin, which is overexpressed in many aggressive and invasive tumors. This specificity makes it a valuable tool in cancer research and potential therapeutic development .

Properties

IUPAC Name

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLOJFSXNMROLS-BMLUHVGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35F3N8O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150444
Record name ADH-1 trifluroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135237-88-5, 229971-81-7
Record name ADH-1 trifluroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135237885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exherin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ADH-1 trifluroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADH-1 TRIFLUROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ57R316O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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